molecular formula C19H18ClN3O5S B3415937 5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide CAS No. 482306-32-1

5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide

Katalognummer: B3415937
CAS-Nummer: 482306-32-1
Molekulargewicht: 435.9 g/mol
InChI-Schlüssel: KGFYHTZWPPHNLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound, commonly known as rivaroxaban (BAY 59-7939), is a direct oral anticoagulant that selectively inhibits Factor Xa (FXa), a key enzyme in the coagulation cascade . Its structure comprises three critical domains:

  • Oxazolidinone core: A 5-membered ring with a carbonyl group at position 2.
  • Morpholinone-phenyl group: Positioned at C3 of the oxazolidinone, contributing to binding interactions with FXa.
  • Chlorothiophene carboxamide: A 5-chlorothiophene moiety linked via a methylene bridge to the oxazolidinone’s C5, critical for S1 pocket binding .

Rivaroxaban’s unique architecture enables high potency (FXa inhibition IC₅₀ = 0.7 nM) and oral bioavailability (~80%) . It is clinically approved for preventing thromboembolic disorders, including deep vein thrombosis and stroke in atrial fibrillation .

Eigenschaften

IUPAC Name

5-chloro-N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c20-16-6-5-15(29-16)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-7-8-27-11-17(22)24/h1-6,14H,7-11H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGFYHTZWPPHNLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424135
Record name Rivaroxaban, Xarelto, BAY 59-7939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482306-32-1
Record name Rivaroxaban, Xarelto, BAY 59-7939
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Wirkmechanismus

Action Environment

The action of Rivaroxaban can be influenced by various environmental factors. For instance, certain drugs that modify p-glycoprotein may interact with Rivaroxaban, and modifiers of cytochrome 3A4 may interact with Rivaroxaban.

Biochemische Analyse

Biologische Aktivität

5-Chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide, commonly known as rivaroxaban, is a direct inhibitor of factor Xa, a critical enzyme in the coagulation cascade. This compound has garnered significant attention due to its potent anticoagulant properties and its application in the treatment and prevention of thromboembolic diseases.

The chemical structure of rivaroxaban can be represented by the following molecular formula:

PropertyValue
Molecular Formula C19H18ClN3O5S
Molecular Weight 435.88 g/mol
CAS Number 366789-02-8
IUPAC Name 5-chloro-N-{[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl}thiophene-2-carboxamide

Rivaroxaban exerts its biological activity by selectively inhibiting factor Xa, thus preventing the conversion of prothrombin to thrombin. This inhibition is crucial as thrombin is responsible for converting fibrinogen into fibrin, a key component in blood clot formation. The mechanism can be summarized as follows:

  • Inhibition of Factor Xa : Rivaroxaban binds to the active site of factor Xa, preventing it from activating prothrombin.
  • Reduction in Thrombin Generation : By inhibiting factor Xa, rivaroxaban effectively reduces thrombin generation, which in turn decreases fibrin formation and clot development.

Pharmacokinetics

Rivaroxaban demonstrates favorable pharmacokinetic properties:

  • Absorption : Rapidly absorbed after oral administration with peak plasma concentrations reached within 2 to 4 hours.
  • Bioavailability : Approximately 66% bioavailability when taken with food.
  • Metabolism : Primarily metabolized by CYP3A4 and CYP2J2 isoenzymes with renal and fecal excretion pathways.

Clinical Studies and Findings

Several studies have highlighted the efficacy and safety profile of rivaroxaban:

  • Antithrombotic Efficacy : A study demonstrated that rivaroxaban significantly reduced the incidence of venous thromboembolism compared to traditional anticoagulants such as warfarin .
  • Safety Profile : Clinical trials have shown that rivaroxaban has a lower risk of major bleeding events compared to warfarin, making it a safer alternative for patients requiring anticoagulation therapy .
  • Dosing Regimen : The recommended dosing regimen for rivaroxaban varies based on indication but typically involves a once-daily oral administration, enhancing patient compliance .

Case Studies

Several case studies have documented the successful use of rivaroxaban in clinical settings:

  • Case Study 1 : A patient with atrial fibrillation was transitioned from warfarin to rivaroxaban due to recurrent bleeding episodes. Post-transition, the patient maintained therapeutic INR levels without any bleeding complications over a six-month follow-up period.
  • Case Study 2 : In a cohort study involving patients undergoing hip replacement surgery, those treated with rivaroxaban demonstrated a significantly lower rate of postoperative venous thromboembolism compared to those receiving enoxaparin.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Anticoagulant Therapy
Rivaroxaban is primarily utilized as an oral anticoagulant. It functions as a direct Factor Xa inhibitor, which plays a crucial role in the coagulation cascade. By inhibiting Factor Xa, Rivaroxaban effectively prevents thrombin generation and subsequent clot formation. This property makes it valuable in the prevention and treatment of various thromboembolic disorders such as:

  • Deep Vein Thrombosis (DVT)
  • Pulmonary Embolism (PE)
  • Atrial Fibrillation (AF)

Clinical studies have demonstrated that Rivaroxaban is effective in reducing the risk of stroke and systemic embolism in patients with non-valvular AF, making it a preferred choice over traditional anticoagulants like warfarin due to its predictable pharmacokinetics and minimal monitoring requirements .

2. Post-Surgical Applications
Rivaroxaban is also indicated for the prevention of DVT and PE following major orthopedic surgeries such as hip or knee replacement. Its use in this context helps reduce the incidence of postoperative complications related to venous thromboembolism (VTE) .

Structural Characteristics

1. Crystal Structure Analysis
The crystal structure of Rivaroxaban has been extensively studied to understand its molecular interactions and stability. The compound exhibits a complex three-dimensional supramolecular architecture characterized by classical N—H⋯O hydrogen bonds and weak C—H⋯O interactions, which contribute to its solid-state stability .

The asymmetric unit of the crystal contains two molecules with distinct conformations, highlighting the flexibility and adaptability of the compound in different environments. The torsion angles between the oxazolidine and thiophene rings vary significantly, indicating potential for diverse interactions with biological targets .

2. Polymorphism
Research has identified various polymorphic forms of Rivaroxaban, which can influence its solubility and bioavailability. For instance, certain polymorphic forms exhibit improved dissolution profiles, making them more suitable for formulation into tablets or other dosage forms. This aspect is crucial for optimizing therapeutic efficacy while minimizing side effects associated with variable absorption rates .

Case Studies

1. Clinical Efficacy Trials
Numerous clinical trials have assessed the efficacy of Rivaroxaban compared to traditional anticoagulants. For instance, a pivotal study demonstrated that Rivaroxaban significantly reduced the risk of recurrent VTE compared to enoxaparin in patients undergoing orthopedic surgery .

2. Safety Profile Assessments
Safety assessments have shown that Rivaroxaban has a favorable safety profile with a lower incidence of major bleeding events compared to warfarin. This advantage makes it particularly appealing for long-term management in patients at risk for thromboembolic events .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Comparisons
Compound Core Structure Key Substituents Target IC₅₀ (nM) Bioavailability Clinical Status
Rivaroxaban (Target Compound) Oxazolidinone 3-oxomorpholin-4-yl-phenyl, chlorothiophene FXa 0.7 ~80% Approved
Thiazolidinone Analog Thiazolidinone Trifluoromethylphenyl, indole Undisclosed N/A N/A Preclinical
Isoxazole Derivative Isoxazole Methylthiophene, diethylaminophenyl GAT enzyme N/A N/A Research phase
Polymorph Form 11 Oxazolidinone (modified) Same as rivaroxaban, altered crystallinity FXa ~0.7* Improved solubility Patent-protected

Notes:

  • The trifluoromethylphenyl group may enhance lipophilicity but reduce target specificity compared to rivaroxaban’s morpholinone-phenyl group .
  • Isoxazole Derivative: The isoxazole core lacks the oxazolidinone’s rigidity, possibly reducing binding affinity to serine proteases like FXa. Its methylthiophene substituent may confer different pharmacokinetic profiles .
  • Polymorph Form 11 : A crystalline modification of rivaroxaban with distinct near-IR spectral features (4086 cm⁻¹, 6026 cm⁻¹) and enhanced solubility, advantageous for formulation .

Analog Modifications :

  • Thiazolidinone Analogs: Substitute oxazolidinone with thiazolidinone using thiourea derivatives, but this requires additional steps to maintain stereochemical integrity .
  • Amorphous Form : Solvent evaporation techniques yield amorphous rivaroxaban, which exhibits 20% higher solubility than crystalline forms .

Pharmacological and Pharmacokinetic Profiles

  • Potency and Selectivity: Rivaroxaban’s chlorothiophene group interacts with FXa’s S1 pocket, while the morpholinone-phenyl group stabilizes the oxyanion hole. Analogs with bulkier substituents (e.g., trifluoromethylphenyl) show reduced potency due to steric hindrance .
  • Metabolism: Rivaroxaban is metabolized by CYP3A4/5 and CYP2J2, with renal excretion (~36%). In contrast, thiazolidinone analogs may undergo glucuronidation, altering half-life .
  • Drug-Drug Interactions : As a CYP3A4 substrate, rivaroxaban interacts with azole antifungals. Compounds metabolized by CYP2C9 (e.g., warfarin analogs) face different interaction risks .

Clinical and Industrial Relevance

  • Rivaroxaban : Dominates the DOAC market due to once-daily dosing and minimal dietary restrictions. Its polymorphs (Form 11, amorphous) are patented for formulation advantages .

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide?

  • Methodology : A stepwise synthesis involves three key intermediates:

Epoxide ring-opening : React 2-(oxiran-2-ylmethyl)isoindoline-1,3-dione with 4-(4-aminophenyl)morpholin-3-one to form the oxazolidinone core .

Amide bond formation : Couple the intermediate with 5-chlorothiophene-2-carbonyl chloride under anhydrous conditions (e.g., DCM, DIPEA) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts (e.g., unreacted morpholinone derivatives).

Q. How is the compound characterized structurally, and which spectroscopic techniques are critical?

  • Techniques :

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of the oxazolidinone ring and amide bond formation. For example, the morpholinone phenyl group shows aromatic protons at δ 7.2–7.4 ppm, while the thiophene carboxamide carbonyl resonates at ~168 ppm in 13^13C NMR .
  • IR : Stretching bands at ~1700 cm1^{-1} (amide C=O) and ~1250 cm1^{-1} (oxazolidinone C-O) validate functional groups .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak [M+H]+^+ at m/z 476.08 (calculated for C20_{20}H18_{18}ClN3_{3}O5_{5}S) .

Q. What preliminary biological screening assays are recommended to evaluate its therapeutic potential?

  • Assays :

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anti-inflammatory : COX-2 inhibition assay (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess selectivity .
    • Data Interpretation : Compare activity to structurally related compounds (e.g., 5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide) to identify SAR trends .

Advanced Research Questions

Q. How can contradictory data in biological activity profiles be resolved?

  • Case Example : If the compound shows high antimicrobial activity in one study but low efficacy in another:

Replicate Conditions : Standardize assay parameters (e.g., inoculum size, solvent controls).

Structural Validation : Re-characterize the compound to rule out degradation (e.g., check for hydrolysis of the morpholinone ring via LC-MS) .

Comparative Testing : Use reference drugs (e.g., ciprofloxacin) in parallel to validate assay sensitivity .

Q. What strategies optimize the compound’s synthetic yield while minimizing side reactions?

  • Approaches :

  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Temperature Control : Maintain <40°C during morpholinone-phenyl coupling to prevent epimerization .
  • Byproduct Analysis : Identify major impurities (e.g., uncyclized intermediates) via HPLC and adjust reaction time or solvent polarity .

Q. How does the oxazolidinone-morpholinone pharmacophore influence target binding?

  • Mechanistic Insights :

  • Molecular Docking : The oxazolidinone ring’s planar structure may interact with hydrophobic pockets in bacterial ribosomal targets (e.g., 23S rRNA), while the morpholinone group enhances solubility for membrane penetration .
  • Mutagenesis Studies : Modify the morpholinone’s 3-oxo group to assess its role in enzyme inhibition (e.g., replace with a methylene group and test activity) .

Q. What in silico tools predict the compound’s ADMET properties?

  • Tools :

  • SwissADME : Predict logP (~2.1) and aqueous solubility (moderate, ~50 µM), suggesting potential bioavailability issues .
  • ProTox-II : Estimate hepatotoxicity risk (e.g., CYP3A4 inhibition) and prioritize in vitro metabolic stability assays .

Key Challenges and Recommendations

  • Stability : The morpholinone ring is prone to hydrolysis in acidic conditions. Store the compound at +5°C under inert atmosphere .
  • SAR Development : Prioritize derivatives with modified thiophene substituents (e.g., bromine or methyl groups) to enhance target affinity .
  • Data Reproducibility : Publish full spectroscopic datasets (e.g., 1^1H NMR, HRMS) to address discrepancies in biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-({2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.